molecular formula C7H6INO3 B1313834 4-Iodo-2-nitroanisole CAS No. 52692-09-8

4-Iodo-2-nitroanisole

Cat. No.: B1313834
CAS No.: 52692-09-8
M. Wt: 279.03 g/mol
InChI Key: WULXGCDMVLQZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-nitroanisole, also known as 4-iodo-1-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C7H6INO3. It is a pale yellow to yellow crystalline powder or crystals. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-nitroanisole typically involves the nitration of 4-iodoanisole. The process begins with the iodination of anisole to form 4-iodoanisole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the nitration process and in achieving high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

4-Iodo-2-nitroanisole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-2-nitroanisole involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. The iodine atom can participate in various substitution reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

  • 2-Iodo-4-nitroanisole
  • 4-Iodo-3-nitroanisole
  • 2-Iodo-5-nitroanisole

Comparison: 4-Iodo-2-nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro and iodine groups in this compound makes it particularly useful in certain synthetic applications where meta-directing effects are desired .

Properties

IUPAC Name

4-iodo-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULXGCDMVLQZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482369
Record name 4-Iodo-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52692-09-8
Record name 4-Iodo-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-3-nitroiodobenzene (3.2 g, 12.0 mmol) was dissolved in acetone (30 mL). K2CO3 (1.8 g, 1.1 equiv) and Me2SO4 (1.23 mL, 1.1 equiv) were added to the solution. The mixture was stirred at 65° C. for 12 h. The reaction was then cooled, concentrated, and diluted with H2O (100 mL) and CHCl3 (100 mL). The mixture was shaken in a separatory funnel. The organic layer was dried (Na2SO4), filtered, and concentrated to afford 4-methoxy-3-nitroiodobenzene as a beige solid (3.3 g, 12.0 mmol, quant.): mp: 92-93° C. 1H NMR (300 M Hz, CDCl3) δ 8.13 (d, 1H, J=2.4 Hz), 7.81 (dd, 1H, J=8.7, 2.4 Hz), 6.86 (d, 1H, J=8.7 Hz), 3.95 (s, 3H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2-nitroanisole
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-nitroanisole
Reactant of Route 3
Reactant of Route 3
4-Iodo-2-nitroanisole
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-nitroanisole
Reactant of Route 5
Reactant of Route 5
4-Iodo-2-nitroanisole
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.